molecular formula C11H17N3O4 B2696787 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2089257-71-4

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2696787
CAS No.: 2089257-71-4
M. Wt: 255.274
InChI Key: HZTXYRXVDJPMNU-UHFFFAOYSA-N
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Description

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production methods focus on optimizing yields and purity while minimizing costs and environmental impact. This often involves catalytic processes and advanced purification techniques to ensure high-quality final products.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.

  • Reduction: Reduction can lead to the formation of partially or fully reduced derivatives.

  • Substitution: Various substituents can be introduced at different positions of the pyrazole ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the nature of the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biology, this compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used as a probe to study biochemical pathways and molecular interactions.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound finds applications in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes. The exact pathways depend on the context of its use, whether in drug development, biological research, or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-5-carboxylic acid

  • 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-methyl-1H-pyrazole-5-carboxylic acid

  • 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid stands out due to its specific combination of functional groups, which confer unique reactivity and properties. Its tert-butoxycarbonyl group provides protection during synthetic processes, while the methyl group on the pyrazole ring influences its electronic and steric characteristics.

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Properties

IUPAC Name

2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-5-7-6-13-14(4)8(7)9(15)16/h6H,5H2,1-4H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTXYRXVDJPMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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